4-Methylpiperidine-1-carbonyl Chloride

Description

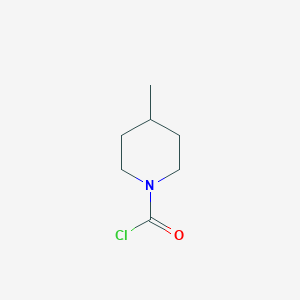

4-Methylpiperidine-1-carbonyl chloride is a heterocyclic acyl chloride derived from piperidine, a six-membered ring containing one nitrogen atom. The compound features a carbonyl chloride (-COCl) functional group at the 1-position and a methyl (-CH₃) substituent at the 4-position of the piperidine ring. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for introducing piperidine-based acyl groups into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science, where it is used to synthesize amides, esters, and other derivatives with tailored biological or physical properties.

Properties

IUPAC Name |

4-methylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRROPVUNDBWCQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpiperidine-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylpiperidine and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products Formed

Amides: Reaction with amines.

Esters: Reaction with alcohols.

Hydrochloric Acid: Byproduct of hydrolysis.

Scientific Research Applications

Common Synthetic Route

The general synthetic pathway can be outlined as follows:

- Reactants : 4-Methylpiperidine and phosgene.

- Conditions : Inert atmosphere, low temperature.

- Products : 4-Methylpiperidine-1-carbonyl chloride.

This compound is often produced in industrial settings using continuous flow reactors to ensure consistent quality and yield, followed by distillation and purification steps to remove impurities.

Scientific Research Applications

This compound serves multiple roles in scientific research:

Organic Synthesis

- It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Used in substitution reactions with nucleophiles like amines and alcohols to form amides and esters.

Medicinal Chemistry

- This compound is involved in developing drugs targeting various diseases, including cancer and neurological disorders. Its reactivity as an acylating agent allows it to form covalent bonds with biomolecules, modifying proteins for therapeutic applications .

- Case Study : Derivatives of 4-methylpiperidine have shown potential as enzyme inhibitors, affecting pathways critical in cancer biology.

- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Various derivatives have demonstrated cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) cells.

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

- Minimum inhibitory concentrations (MICs) against various pathogens indicate its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 20 | S. aureus |

- Anticancer Activity :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 15.3 |

| Compound D | A549 | 29.1 |

These findings suggest that structural modifications can enhance the cytotoxicity of piperidine derivatives against cancer cells .

Mechanism of Action

The mechanism of action of 4-methylpiperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Reactivity Comparison

Acyl Chloride Reactivity :

this compound exhibits moderate steric hindrance due to the methyl group at C4, which slows nucleophilic attack compared to linear acyl chlorides like chloroacetyl chloride. However, its piperidine ring enhances solubility in polar solvents, facilitating reactions under mild conditions. In contrast, chloroacetyl chloride reacts more rapidly but lacks the structural complexity for targeted biological interactions .Carboxylic Acid vs. Carbonyl Chloride : The pyrimidine-based carboxylic acid () is less reactive than this compound, as it requires activation (e.g., via thionyl chloride) for ester or amide formation. This limits its utility in one-step syntheses .

Biological Activity

4-Methylpiperidine-1-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a methyl group at the 4-position and a carbonyl chloride functional group. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Potential : Several studies have demonstrated that compounds containing the piperidine moiety show promise as anticancer agents, with specific derivatives exhibiting cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for the development of therapeutic agents.

The mechanisms through which this compound exerts its biological effects primarily involve:

- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function. For instance, it has been noted to affect pathways related to the PI3K/mTOR signaling cascade, which is critical in cancer biology .

- Receptor Modulation : It may also interact with various receptors, altering cellular signaling pathways that can lead to therapeutic effects.

Antimicrobial Studies

A study reported that 4-Methylpiperidine derivatives showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 20 | S. aureus |

Anticancer Activity

In vitro studies have shown that certain derivatives of this compound exhibit significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 15.3 |

| Compound D | A549 | 29.1 |

These findings suggest that structural modifications can enhance the cytotoxicity of piperidine derivatives against cancer cells .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with phosgene or similar reagents to introduce the carbonyl chloride functionality. This compound serves as an important intermediate in the synthesis of more complex organic molecules and therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.